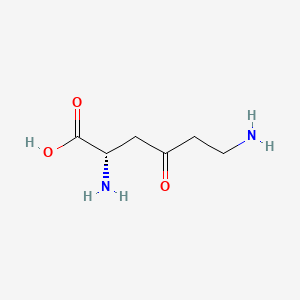
(2S)-2,6-diamino-4-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-diamino-4-oxohexanoic acid is a derivative of the essential amino acid L-lysine. It is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. L-lysine itself is crucial for human and animal growth, playing a vital role in protein synthesis, calcium absorption, and collagen formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2,6-diamino-4-oxohexanoic acid can be synthesized through various chemical and biotechnological methods. One common approach involves the microbial fermentation of substrates like sugarcane molasses using strains of Corynebacterium glutamicum . The fermentation process is optimized to maximize yield and productivity, often involving batch or fed-batch operations .
Industrial Production Methods: Industrial production of L-lysine and its derivatives, including this compound, primarily relies on microbial fermentation. This method is preferred due to its efficiency and environmental friendliness compared to chemical synthesis . Key parameters such as substrate concentration, pH, temperature, and aeration are carefully controlled to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (2S)-2,6-diamino-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of L-lysine by oxone in an acetic acid/sodium acetate buffered medium results in the formation of 6-amino-2-oxo hexanoic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxone, acetic acid, and sodium acetate . The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway and product formation .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as 6-amino-2-oxo hexanoic acid and L-pipecolic acid . These products have significant applications in pharmaceuticals and other industries.
Scientific Research Applications
(2S)-2,6-diamino-4-oxohexanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various compounds. In biology, it plays a role in studying protein interactions and metabolic pathways. In medicine, derivatives of L-lysine are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of (2S)-2,6-diamino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidative deamination catalyzed by enzymes like lysine cyclodeaminase, leading to the formation of L-pipecolic acid . This process is crucial for the biosynthesis of various secondary metabolites with biological activities .
Comparison with Similar Compounds
(2S)-2,6-diamino-4-oxohexanoic acid can be compared with other similar compounds such as L-pipecolic acid, α-aminoadipic acid, and saccharopine . These compounds share similar biosynthetic pathways but differ in their specific chemical structures and biological functions. This compound is unique due to its specific oxidation state and the types of reactions it undergoes .
List of Similar Compounds:- L-pipecolic acid
- α-aminoadipic acid
- Saccharopine
- 4-oxo-pipecolic acid
- 2,3-dehydropipecolic acid
- N-hydroxypipecolic acid
- 3-hydroxypicolinic acid
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2,6-diamino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
OIMQYJJMDNKKOD-YFKPBYRVSA-N |
Isomeric SMILES |
C(CN)C(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















